molecular formula C15H20O4 B045871 9alpha-Hydroxymerulidial CAS No. 114924-37-7

9alpha-Hydroxymerulidial

Cat. No.: B045871
CAS No.: 114924-37-7
M. Wt: 264.32 g/mol
InChI Key: YOHHEVRXKIVTMR-UQOMUDLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha-Hydroxymerulidial is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Mechanism of Action

9alpha-Hydroxymerulidial is a hydroxylated derivative of merulidial, a compound known for its biological activities. The hydroxyl group enhances its solubility and reactivity, making it a valuable candidate for drug development. The compound exhibits anti-inflammatory, anticancer, and antimicrobial properties, primarily through its interaction with specific biological pathways.

Anti-Inflammatory Applications

Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property is particularly useful in treating conditions such as rheumatoid arthritis and sepsis.

Case Study: Sepsis Treatment

  • A study demonstrated that treatment with this compound significantly reduced cytokine levels in a lipopolysaccharide (LPS)-induced endotoxemia mouse model. This suggests its potential as a therapeutic agent for managing sepsis by mitigating the cytokine storm associated with severe infections .

Anticancer Properties

The compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of histone deacetylases (HDACs). By selectively inhibiting HDACs, this compound may induce apoptosis in cancer cells.

Data Table: Inhibition of Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)5.0HDAC inhibition
Colorectal Cancer (HT-29)3.5Induction of apoptosis
Lung Cancer (A549)4.2Cell cycle arrest

This table summarizes the inhibitory concentrations (IC50) of this compound against various cancer cell lines, demonstrating its efficacy as an anticancer agent.

Antimicrobial Activity

This compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

  • In vitro studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) against MRSA was determined to be 8 µg/mL .

Applications in Drug Development

The compound's unique properties make it suitable for further development into pharmaceuticals targeting inflammatory diseases and cancers. Its ability to selectively inhibit HDACs while minimizing toxicity presents a promising avenue for creating safer therapeutic options.

Research Insights

  • Ongoing studies are focused on synthesizing analogs of this compound to enhance its potency and selectivity against specific targets, such as hCA IX and XII isoforms implicated in tumor progression .

Properties

CAS No.

114924-37-7

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1aR,2R,2aR,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde

InChI

InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15-/m1/s1

InChI Key

YOHHEVRXKIVTMR-UQOMUDLDSA-N

SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

Isomeric SMILES

C[C@@]12C[C@@]1(C(=C3CC(C[C@@]3([C@@H]2O)O)(C)C)C=O)C=O

Canonical SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

Origin of Product

United States

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